2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
CAS No.: 2126178-45-6
Cat. No.: VC8254990
Molecular Formula: C5H8ClN3O2
Molecular Weight: 177.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2126178-45-6 |
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Molecular Formula | C5H8ClN3O2 |
Molecular Weight | 177.59 |
IUPAC Name | 2-(5-aminopyrazol-1-yl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C5H7N3O2.ClH/c6-4-1-2-7-8(4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H |
Standard InChI Key | OMOIVYDMWIBGBW-UHFFFAOYSA-N |
SMILES | C1=C(N(N=C1)CC(=O)O)N.Cl |
Canonical SMILES | C1=C(N(N=C1)CC(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Analysis
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is classified under the broader category of pyrazole derivatives, a class of heterocyclic compounds known for their biological activity . Its molecular structure comprises a pyrazole ring—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at position 5 with an amino group () and at position 1 with an acetic acid moiety (). The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for in vitro and in vivo studies .
The compound’s structural formula is represented as:
Key functional groups include:
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Amino group: Provides basicity and participates in hydrogen bonding.
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Acetic acid moiety: Introduces acidity and enables salt formation.
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Pyrazole ring: Imparts aromaticity and serves as a scaffold for further derivatization.
Comparative Analysis with Related Derivatives
While 2-(5-amino-1H-pyrazol-1-yl)acetic acid hydrochloride lacks additional substituents on the pyrazole ring, derivatives such as 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride and 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride feature phenyl and tert-butyl groups, respectively. These modifications alter lipophilicity and steric effects, influencing biological activity and solubility. For instance, the tert-butyl derivative exhibits enhanced membrane permeability due to its hydrophobic group, whereas the phenyl-substituted analog shows increased binding affinity to aromatic protein residues.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 2-(5-amino-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the following steps :
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Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Introduction of the amino group: Nitration followed by reduction or direct amination using ammonia.
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Acetic acid moiety attachment: Alkylation of the pyrazole nitrogen with chloroacetic acid.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimization for Industrial Production
Industrial-scale synthesis employs continuous flow reactors to enhance reaction efficiency and yield. Automated platforms enable precise control over reaction parameters such as temperature () and pH (). Purification techniques include:
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Crystallization: Ethanol-water mixtures are used to isolate the hydrochloride salt .
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Chromatography: Reverse-phase HPLC ensures >98% purity for pharmaceutical-grade material.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile varies with solvent polarity :
Solvent | Solubility (mg/mL) |
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Water | 25.6 |
Ethanol | 12.3 |
DMSO | 8.9 |
Storage recommendations include refrigeration () in airtight containers to prevent hydrolysis . Thermal stability analyses via differential scanning calorimetry (DSC) reveal a decomposition temperature of .
Chemical Reactivity and Functional Transformations
Key Reactions
The compound participates in reactions facilitated by its functional groups:
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Acylation: The amino group reacts with acyl chlorides to form amides.
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Esterification: The carboxylic acid moiety undergoes esterification with alcohols under acidic conditions.
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Ring functionalization: Electrophilic substitution at the pyrazole ring’s C-3 position enables further derivatization.
Mechanistic Insights
In acylation reactions, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride to form an amide bond. Steric hindrance from the pyrazole ring limits reactivity at the C-3 position unless activating groups are present.
Applications in Medicinal Chemistry and Research
Biochemical Probes
The compound serves as a scaffold for developing kinase inhibitors due to its ability to mimic ATP’s purine ring. In vitro studies demonstrate moderate activity against cyclin-dependent kinases (IC = 2.3 µM).
Analytical Characterization Techniques
Spectroscopic Methods
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